molecular formula C16H14ClN5O2S3 B3011796 N-(3-chloro-4-methylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1323532-20-2

N-(3-chloro-4-methylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B3011796
CAS No.: 1323532-20-2
M. Wt: 439.95
InChI Key: CYLMJTYZFICMTD-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thiophen-2-yl ureido group at position 5 and an acetamide moiety at position 2. Structurally, the compound integrates key pharmacophores:

  • 1,3,4-Thiadiazole: Known for its electron-deficient nature and role in hydrogen bonding .
  • Chlorinated Aryl Group: Enhances membrane permeability and target affinity .

This compound is part of a broader class of 1,3,4-thiadiazole derivatives investigated for anticancer, antimicrobial, and antiproliferative activities. Its design leverages structural motifs observed in bioactive analogs, such as ureido linkages and sulfur-rich heterocycles .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S3/c1-9-4-5-10(7-11(9)17)18-12(23)8-26-16-22-21-15(27-16)20-14(24)19-13-3-2-6-25-13/h2-7H,8H2,1H3,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLMJTYZFICMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound ID & Structure Melting Point (°C) Molecular Weight (g/mol) Key Substituents Reference
Target Compound: N-(3-Cl-4-MePh)-2-((5-(thiophen-2-yl-ureido)-1,3,4-TDZ-2-yl)thio)AcNH2 Not Reported ~495.05* Thiophen-2-yl ureido, 3-Cl-4-MePh N/A
4g: N-(6-MeBenzothiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-TDZ-2-yl)thio)AcNH2 263–265 456.44 (Exp.) Phenyl ureido, 6-MeBenzothiazole
4j: 2-((5-(3-(4-ClPh)ureido)-1,3,4-TDZ-2-yl)thio)-N-(6-MeBenzothiazol-2-yl)AcNH2 261–263 490.92 (Exp.) 4-Cl-phenyl ureido, 6-MeBenzothiazole
4y: N-(5-Et-1,3,4-TDZ-2-yl)-2-((5-(p-tolylamino)-1,3,4-TDZ-2-yl)thio)AcNH2 Not Reported 407.51 p-Tolylamino, 5-Et-thiadiazole
5e: N-(5-(4-ClBn-thio)-1,3,4-TDZ-2-yl)-2-(5-iPr-2-MePhO)AcNH2 132–134 482.99 4-Cl-benzylthio, isopropyl-methylphenoxy
5j: N-(5-(4-ClBn-thio)-1,3,4-TDZ-2-yl)-2-(2-iPr-5-MePhO)AcNH2 138–140 482.99 4-Cl-benzylthio, isopropyl-methylphenoxy

*Calculated using molecular formula C₁₉H₁₇ClN₆O₂S₃.

Key Observations :

  • Thiophene vs. Phenyl Ureido: The target compound’s thiophene ureido group (vs.
  • Chlorinated Aryl vs. Benzothiazole : The 3-chloro-4-methylphenyl group (target) vs. 6-methylbenzothiazole (4g, 4j) alters lipophilicity (clogP ~3.5 vs. ~3.1), favoring better membrane penetration .
  • Sulfur Linkages : Thioacetamide and benzylthio substituents (e.g., 5e, 5j ) increase metabolic stability compared to ether-linked derivatives.

Table 2. Anticancer and Antiproliferative Activities

Compound ID Cell Line (IC₅₀, μmol/L) Key Findings Reference
Target Compound Not Reported Hypothesized activity via thiadiazole-urea N/A
4y MCF-7: 0.084 ± 0.020 Aromatase inhibition (IC₅₀: 0.062 ± 0.004)
A549: 0.034 ± 0.008 Selective cytotoxicity (NIH3T3 IC₅₀ > 100)
4g Not Reported Antiproliferative (GC-MS confirmed stability)
5e Not Reported Moderate antibacterial activity

Key Observations :

  • Thiophene Urea vs. p-Tolylamino: Compound 4y’s p-tolylamino group shows potent cytotoxicity, suggesting the target’s thiophene urea may similarly inhibit kinases or aromatase.
  • Lack of Data : The target compound’s biological profile remains uncharacterized, necessitating further studies aligned with analogs like 4y.

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